![molecular formula C20H21FN4O2 B10779604 (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AB-7-FUBAICA involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. The key steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step involves the use of a fluorobenzyl halide in the presence of a base to introduce the fluorobenzyl group onto the pyrrolo[2,3-b]pyridine core.
Attachment of the Amino Acid Derivative: The final step involves coupling the amino acid derivative to the pyrrolo[2,3-b]pyridine core using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of AB-7-FUBAICA follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification Methods: Using techniques such as recrystallization and chromatography to achieve high purity.
化学反应分析
Types of Reactions
AB-7-FUBAICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
AB-7-FUBAICA is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for the identification and quantification of synthetic cannabinoids.
Biology: Studying the interaction of synthetic cannabinoids with biological systems.
Medicine: Investigating the pharmacological effects of synthetic cannabinoids.
Industry: Quality control and forensic analysis of synthetic cannabinoids
作用机制
AB-7-FUBAICA exerts its effects by interacting with cannabinoid receptors in the body. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. The compound mimics the action of natural cannabinoids by binding to these receptors, leading to various physiological effects .
相似化合物的比较
Similar Compounds
5F-AB-PINACA: Another synthetic cannabinoid with a similar structure.
AB-FUBINACA: A structurally related compound with similar pharmacological properties.
Uniqueness
AB-7-FUBAICA is unique due to its specific structural features, such as the presence of the fluorobenzyl group and the pyrrolo[2,3-b]pyridine core. These features contribute to its distinct pharmacological profile and make it a valuable tool in research and forensic applications .
属性
分子式 |
C20H21FN4O2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(18(22)26)24-20(27)16-11-25(19-15(16)4-3-9-23-19)10-13-5-7-14(21)8-6-13/h3-9,11-12,17H,10H2,1-2H3,(H2,22,26)(H,24,27)/t17-/m0/s1 |
InChI 键 |
AIZFETCNFVMZGT-KRWDZBQOSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |
规范 SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



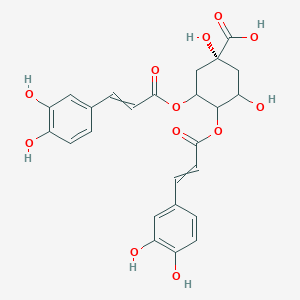
![2-[4-(2-aminobutylamino)pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride](/img/structure/B10779528.png)
![5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B10779539.png)
![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779545.png)
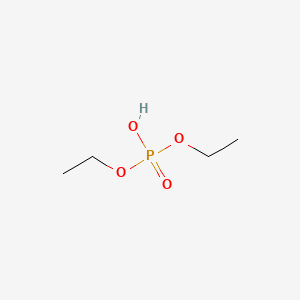
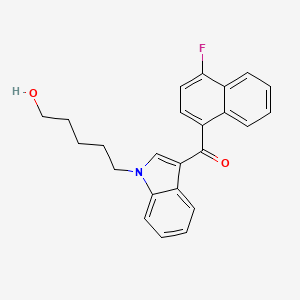
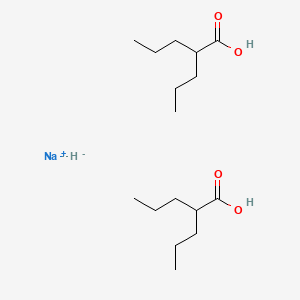
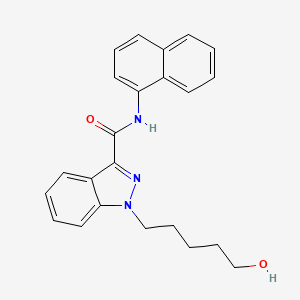
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)
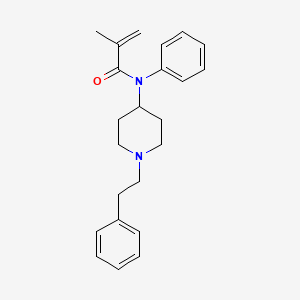
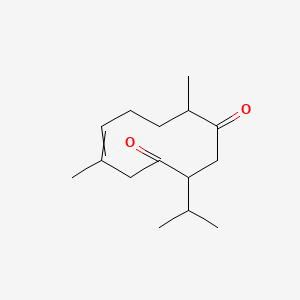
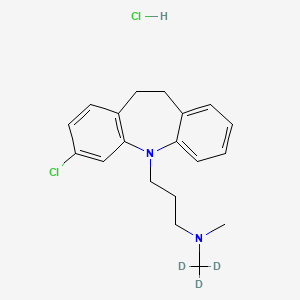

![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)